molecular formula C7H14ClNO B2820474 5-Azaspiro[3.4]octan-7-ol hydrochloride CAS No. 2247102-02-7

5-Azaspiro[3.4]octan-7-ol hydrochloride

Cat. No.: B2820474
CAS No.: 2247102-02-7
M. Wt: 163.65
InChI Key: VYIADFNMVXBHRM-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Modern Drug Discovery

The incorporation of spirocyclic systems into drug candidates represents a strategic move away from the so-called "flatland" of traditional aromatic, planar molecules. This shift is significant because the biological targets of drugs, such as proteins and enzymes, are complex three-dimensional entities. Spirocyclic scaffolds allow for a more precise spatial arrangement of functional groups, enabling a better fit into the binding pockets of these targets. This enhanced shape complementarity can lead to increased potency and selectivity, thereby reducing off-target effects.

Furthermore, the novelty of many spirocyclic structures provides opportunities for the development of new intellectual property in a competitive pharmaceutical landscape. The exploration of this area of chemical space is uncovering new biological activities and providing solutions to long-standing challenges in drug development.

Advantages of Three-Dimensional Scaffolds in Chemical Space Exploration

The exploration of three-dimensional (3D) chemical space is a critical frontier in drug discovery. Unlike their flat counterparts, 3D scaffolds offer a greater diversity of shapes and orientations for interacting with biological macromolecules. This structural complexity is often quantified by the fraction of sp³ hybridized carbons (Fsp³), a measure of a molecule's three-dimensionality. A higher Fsp³ count has been correlated with a greater likelihood of clinical success for drug candidates.

Key Advantages of 3D Scaffolds:

Improved Solubility: Increased saturation and non-planar structures can disrupt crystal packing, often leading to better aqueous solubility.

Enhanced Metabolic Stability: The rigid nature of spirocycles can protect metabolically susceptible sites from enzymatic degradation.

Reduced Off-Target Effects: The well-defined 3D orientation of substituents can lead to more specific interactions with the intended target, minimizing engagement with other proteins.

Novelty and Patentability: The exploration of 3D scaffolds opens up new avenues for discovering patentable chemical entities.

The table below summarizes the general trend of improved physicochemical properties associated with an increase in the fraction of sp³ hybridized carbons.

PropertyTrend with Increasing Fsp³Implication in Drug Discovery
Solubility Generally IncreasesImproved bioavailability
Melting Point Generally DecreasesImproved formulation possibilities
Lipophilicity (logP) Generally DecreasesReduced non-specific binding
Metabolic Stability Generally IncreasesLonger duration of action

This table presents generalized trends and exceptions may occur.

The 5-Azaspiro[3.4]octane Core as a Privileged Medicinal Chemistry Scaffold

The 5-azaspiro[3.4]octane core has emerged as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets. This particular scaffold, consisting of a four-membered azetidine (B1206935) ring fused to a five-membered cyclopentane (B165970) ring at a single carbon atom, offers a unique combination of rigidity and three-dimensionality.

The nitrogen atom in the azetidine ring provides a convenient handle for introducing a wide range of substituents, allowing for the fine-tuning of a molecule's properties. The spirocyclic nature of the core restricts conformational flexibility, which can be advantageous for locking a molecule into its bioactive conformation, thus enhancing its binding affinity for a target.

Derivatives of the 5-azaspiro[3.4]octane core have been investigated for a variety of therapeutic applications, including as modulators of neurotransmitter systems and as components of potential treatments for neurological disorders. smolecule.com The specific compound, 5-Azaspiro[3.4]octan-7-ol hydrochloride, incorporates a hydroxyl group, which can participate in hydrogen bonding interactions within a biological target and may also influence the molecule's solubility and metabolic profile. smolecule.com

The hydrochloride salt form of the compound is often utilized to enhance its water solubility and stability, which are crucial properties for a potential drug candidate. google.com While detailed research findings on the specific biological activities of this compound are not extensively available in the public domain, its structural features and the established importance of the 5-azaspiro[3.4]octane scaffold position it as a valuable building block in the synthesis of more complex pharmaceutical compounds. smolecule.com

The following table lists some examples of biologically active compounds that incorporate the broader azaspirocycle motif, highlighting the diverse therapeutic areas where this scaffold has shown promise.

Compound ClassTherapeutic Target/Area
Azaspirocycle DerivativesMonoacylglycerol Lipase (B570770) (MGL) Modulators google.com
5-Oxa-2-azaspiro[3.4]octane DerivativesM4 Receptor Agonists google.com

Note: This table showcases the utility of the broader azaspirocycle class, as specific research on this compound is limited.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-azaspiro[3.4]octan-7-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-6-4-7(8-5-6)2-1-3-7;/h6,8-9H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIADFNMVXBHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CN2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for 5 Azaspiro 3.4 Octan 7 Ol Hydrochloride and Its Derivatives

General Methodologies for Spirocyclic Azaspiro[3.4]octane Framework Construction

The assembly of spirocyclic scaffolds relies on a range of chemical reactions that can efficiently generate the requisite quaternary carbon center. researchgate.net These methodologies often prioritize step-economy and the ability to introduce functional group diversity for further elaboration. bldpharm.com

Intramolecular cyclization is a foundational strategy for forming ring systems. For azaspirocycles, this can involve the formation of either the azetidine (B1206935) or the cyclopentane (B165970) ring as the final step. A notable example is the tandem conjugate addition-Dieckmann cyclization protocol. bldpharm.com This sequence has been effectively used to construct oxa-azaspiro[3.4]octanes, where a conjugate addition initiates a sequence that concludes with an intramolecular condensation to form the five-membered ring. bldpharm.com Another powerful approach involves a one-pot cyclization cascade catalyzed by site-isolated base and acid catalysts, which is highly atom-efficient, producing water as the only byproduct, and is applicable to a diverse range of azaspirocyclic products. cymitquimica.com

Cyclization Strategy Key Features Example Application
Tandem Conjugate Addition-Dieckmann CyclizationForms the five-membered ring via intramolecular condensation.Construction of oxa-azaspiro[3.4]octane ketoesters. bldpharm.com
Site-Isolated Catalyzed CascadeOne-pot reaction using both acid and base catalysts.Synthesis of diverse azaspirocyclic molecules. cymitquimica.com

Tandem, or cascade, reactions are highly efficient processes where multiple chemical transformations occur in a single synthetic operation without the need to isolate intermediates. googleapis.comorganic-chemistry.org This approach significantly reduces steps, minimizes waste, and can rapidly build molecular complexity. googleapis.comorganic-chemistry.org For azaspiro[3.4]octanes, tandem sequences can be initiated to form the spirocyclic core in a highly controlled manner. For instance, a gold-catalyzed spirocyclization of enyne esters proceeds through a complex cascade involving 1,2- or 1,3-acyloxy migration, a Nazarov cyclization, and a subsequent intramolecular cyclization to furnish the spirocyclic system. researchgate.net

Cycloaddition reactions are powerful tools for constructing cyclic systems, often with excellent control over stereochemistry. The [3+2] cycloaddition, in particular, is a widely used method for synthesizing five-membered rings like the pyrrolidine (B122466) portion of the azaspiro[3.4]octane scaffold. researchgate.netnuph.edu.ua This reaction typically involves an azomethine ylide as the three-atom component reacting with a suitable dipolarophile. researchgate.net The versatility of this approach allows for the synthesis of highly substituted pyrrolidines, which are integral to many biologically active compounds. nuph.edu.ua Similarly, thiocarbonyl ylides can be used in [3+2] cycloadditions to create thia-azaspiro[3.4]octane analogues, demonstrating the modularity of this synthetic strategy. bldpharm.comachemblock.com

Transition metal catalysis offers unique pathways for the construction of complex molecular architectures under mild conditions. Gold(I) catalysts, for example, have been employed in the efficient preparation of spirocyclic pyrrolidines and piperidines from acyclic 1-ene-4,9- and 3-ene-1,7-diyne esters. researchgate.net The reaction proceeds via a tandem pathway that can be directed to form either azaspiro[4.4]nonenone or azaspiro[4.5]decadienone systems, depending on the substrate structure. researchgate.net This method highlights the unique ability of gold to catalyze complex spirocyclization cascades. researchgate.net

Direct functionalization of C(sp³)–H bonds is a highly sought-after transformation in organic synthesis. Rhodium(II)-catalyzed intramolecular C–H amination has emerged as a powerful method for constructing nitrogen-containing heterocycles. uni.lu This reaction utilizes aryl azides as a nitrogen source, which upon catalysis, form a metal nitrene intermediate that can insert into an aliphatic C–H bond. This process can forge the C–N bond necessary to close the pyrrolidine ring of the azaspirocycle. The reaction often proceeds with high diastereoselectivity and can be applied to form fused tricyclic systems and substituted indolines, which are structurally related to the azaspiro[3.4]octane core. uni.lu

Methodology Catalyst/Reagent Key Transformation
Tandem Reaction Gold(I) complexesSpirocyclization of enyne esters via a multi-step cascade. researchgate.net
[3+2] Cycloaddition Azomethine YlidesConstruction of the five-membered pyrrolidine ring. researchgate.net
C-H Amination Rhodium(II) carboxylatesIntramolecular C(sp³)–H insertion to form a C-N bond. uni.lu

Targeted Synthesis of 5-Azaspiro[3.4]octan-7-ol Hydrochloride

While numerous patents cover the synthesis of 5-Azaspiro[3.4]octan-7-ol and its derivatives, detailed procedures in peer-reviewed literature are scarce. However, a plausible and efficient synthetic route can be devised based on established chemical transformations, particularly reductive amination.

A logical approach commences with a suitable precursor, N-protected 5-azaspiro[3.4]octan-7-one. The synthesis of this key ketone intermediate would leverage one of the general methodologies described previously. The crucial step to introduce the alcohol functionality is the reduction of the ketone.

Plausible Synthetic Route:

Ketone Reduction: The N-protected 5-azaspiro[3.4]octan-7-one is treated with a reducing agent. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and effective choice for this transformation, converting the ketone to the corresponding secondary alcohol, N-protected 5-azaspiro[3.4]octan-7-ol.

Deprotection: The protecting group on the nitrogen atom (e.g., Boc or Cbz) is removed under appropriate conditions. For a Boc group, this is typically achieved using a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.

Salt Formation: Following deprotection with hydrochloric acid, or by treating the free amine with a solution of HCl in a solvent like diethyl ether or isopropanol, the final product, this compound, precipitates as a stable salt.

This general strategy, centered on the reduction of a ketone precursor, represents a reliable method for accessing the target compound.

Reductive Conversion of Ketone Precursors to the Alcohol Moiety

A primary and efficient method for the synthesis of 5-azaspiro[3.4]octan-7-ol involves the chemical reduction of its corresponding ketone precursor, 5-azaspiro[3.4]octan-7-one. This transformation is a fundamental step that establishes the critical alcohol functional group. A common and effective reagent for this conversion is sodium borohydride (NaBH₄).

In a documented synthetic procedure, a protected version of the ketone, specifically 5-(4-methoxybenzyl)-5-azaspiro[3.4]octan-7-one, is treated with sodium borohydride in a methanol solvent. nih.govelsevierpure.com The reaction proceeds smoothly at room temperature, leading to the desired alcohol, 5-(4-methoxybenzyl)-5-azaspiro[3.4]octan-7-ol, in high yield. nih.govelsevierpure.com This method highlights a reliable and scalable approach to accessing the alcohol moiety.

Table 1: Reductive Conversion of a Ketone Precursor
Ketone PrecursorReducing AgentSolventConditionsProductYieldReference
5-(4-methoxybenzyl)-5-azaspiro[3.4]octan-7-oneSodium borohydrideMethanol25°C, 16 h5-(4-methoxybenzyl)-5-azaspiro[3.4]octan-7-ol98% nih.govelsevierpure.com

Integration into Multi-Step Synthetic Sequences

The synthesis of 5-azaspiro[3.4]octan-7-ol is rarely an end in itself; rather, it serves as a critical intermediate in the assembly of more complex molecules, particularly in the field of pharmaceutical development. Its synthesis is strategically embedded within longer, multi-step sequences.

For instance, the aforementioned reduction of 5-(4-methoxybenzyl)-5-azaspiro[3.4]octan-7-one is just one part of a larger synthetic route aimed at producing potent and specific inhibitors of Ubiquitin-specific protease 7 (USP7). nih.govelsevierpure.com In this sequence, the ketone precursor is first synthesized from a carboxylate derivative. Following its reduction to the alcohol, the resulting 5-azaspiro[3.4]octan-7-ol intermediate undergoes further chemical modifications to ultimately yield the final, biologically active compound. nih.govelsevierpure.com This integration showcases the utility of the title compound as a versatile building block.

Table 2: Example of a Multi-Step Synthetic Sequence
StepReactantTransformationProductPurposeReference
4Methyl 5-(4-methoxybenzyl)-7-oxo-5-azaspiro[3.4]octane-6-carboxylateDecarboxylation5-(4-methoxybenzyl)-5-azaspiro[3.4]octan-7-oneKetone Formation elsevierpure.com
55-(4-methoxybenzyl)-5-azaspiro[3.4]octan-7-oneReduction5-(4-methoxybenzyl)-5-azaspiro[3.4]octan-7-olAlcohol Formation nih.govelsevierpure.com
6+5-(4-methoxybenzyl)-5-azaspiro[3.4]octan-7-olFurther FunctionalizationFinal USP7 InhibitorTarget Molecule Synthesis nih.govelsevierpure.com

Stereochemical Control and Isomer Isolation in Azaspiro[3.4]octane Synthesis

The three-dimensional structure of molecules is critical to their biological function. Therefore, controlling the stereochemistry during the synthesis of the 5-azaspiro[3.4]octane scaffold is of paramount importance. The reduction of the planar ketone group at the C7 position creates a new stereocenter, leading to the possibility of different spatial arrangements (isomers) of the resulting alcohol.

Diastereoselective and Enantioselective Approaches

Achieving high stereoselectivity in the synthesis of 5-azaspiro[3.4]octan-7-ol requires specialized methods that favor the formation of one specific isomer over others. While the use of a simple reducing agent like sodium borohydride on an unprotected scaffold typically results in a mixture of isomers, asymmetric synthesis techniques can provide precise control.

Enantioselective reduction of prochiral ketones is a well-established strategy for producing optically active alcohols. This can be achieved using chiral catalysts that create a chiral environment around the ketone, directing the reducing agent to attack from a specific face. Chiral boron reagents, such as oxazaborolidines (Corey-Bakshi-Shibata catalysts) and spiroborate esters, are known to be highly effective for the asymmetric borane (B79455) reduction of ketones, often yielding secondary alcohols with excellent enantiomeric excess (up to 99% ee). nih.gov These methods are directly applicable to the synthesis of specific enantiomers of 5-azaspiro[3.4]octan-7-ol from its ketone precursor.

Furthermore, the combination of organocatalysis with transition metal catalysis has emerged as a powerful tool for synthesizing optically pure spirocyclic molecules. nih.govresearchgate.net Chiral aminocatalysis, N-heterocyclic carbene (NHC) catalysis, and non-covalent catalysis with chiral phosphoric acids are prominent strategies in this domain. nih.govresearchgate.net

Table 3: General Approaches for Stereoselective Ketone Reduction
MethodologyCatalyst/Reagent TypeKey PrinciplePotential OutcomeReference
Asymmetric Transfer HydrogenationChiral Metal Complexes (e.g., Ru, Rh)Transfer of H₂ from a donor molecule within a chiral ligand sphere.High enantioselectivity. nih.gov
Catalytic Asymmetric ReductionChiral Boron Reagents (e.g., Oxazaborolidines)Catalyzes stereoselective reduction of ketones by boranes.Excellent enantiomeric excess. nih.gov
Synergistic CatalysisOrganocatalyst + Transition MetalCombined catalytic cycles to construct chiral quaternary centers.High diastereo- and enantioselectivity. nih.govresearchgate.net

Regioselective Epoxide Ring-Opening in Related Azaspiro Systems

An alternative strategy for constructing azaspirocyclic systems involves the ring-opening of an epoxide by a nitrogen nucleophile. The regioselectivity of this reaction—meaning which carbon of the epoxide is attacked—is a critical factor that determines the final structure of the ring system.

In the synthesis of related azaspirocycles, such as 5-azaspiro[2.4]heptanes and 5-azaspiro[2.5]octanes, intramolecular epoxide opening has been utilized as a key cyclization step. nih.gov Typically, an amine nucleophile within the same molecule attacks one of the epoxide carbons, closing the ring to form the heterocyclic portion of the spirocycle.

The outcome of the ring-opening is governed by the reaction conditions. Under basic or neutral conditions, the reaction proceeds via an Sₙ2 mechanism, where the nucleophile (the amine) attacks the less sterically hindered carbon of the epoxide. mdpi.com Conversely, under acidic conditions, the epoxide oxygen is first protonated, and the reaction takes on more Sₙ1 character, with the nucleophile attacking the more substituted carbon atom that can better stabilize a partial positive charge. By carefully choosing the reaction conditions and the structure of the epoxy-amine precursor, chemists can control the regioselectivity of the ring-opening to construct the desired azaspirocyclic framework. For example, the synthesis of various aminocyclitols has been achieved through a highly regioselective ring-opening of epoxides by sodium azide, where the attack is dictated by steric effects. mdpi.com

Table 4: Principles of Regioselective Epoxide Ring-Opening
ConditionMechanismSite of Nucleophilic AttackControlling FactorReference
Basic / NeutralSₙ2 (bimolecular nucleophilic substitution)Less sterically hindered carbonSteric hindrance mdpi.com
AcidicSₙ1-like (unimolecular nucleophilic substitution)More substituted carbonCarbocation stability mdpi.com

Iii. Medicinal Chemistry and Structure Activity Relationship Sar Studies of 5 Azaspiro 3.4 Octane Derivatives

The 5-Azaspiro[3.4]octane Scaffold as a Multifunctional Module in Drug Discovery

The 5-azaspiro[3.4]octane scaffold has emerged as a privileged structure in modern medicinal chemistry, valued for its role as a versatile and multifunctional module in the design of novel therapeutics. lookchem.comnih.gov Spirocyclic systems, characterized by two rings fused at a single carbon atom, are of increasing interest to drug discovery programs because they offer a distinct three-dimensional (3D) architecture. bldpharm.com This inherent three-dimensionality allows for a more comprehensive exploration of chemical space compared to the flat, aromatic structures that have traditionally dominated drug design. The spatial arrangement of atoms in the 5-azaspiro[3.4]octane core can facilitate more specific and high-affinity interactions with biological targets like enzymes and receptors, which may lead to enhanced potency and selectivity of drug candidates.

A key advantage of this scaffold is its rigid conformation. researchgate.net The rigidity of the spirocyclic core helps to minimize the conformational entropy penalty upon binding to a biological target, a factor that can be advantageous for achieving high binding affinity. Furthermore, the introduction of spirocenters is a recognized strategy for improving critical physicochemical properties of a molecule. bldpharm.com Incorporating the 5-azaspiro[3.4]octane moiety can lead to improved aqueous solubility and enhanced metabolic stability. These scaffolds inherently increase the fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor that has been correlated with a higher probability of clinical success for drug candidates. bldpharm.com The novelty of these spirocyclic structures also provides significant opportunities for securing new intellectual property in the competitive pharmaceutical landscape. lookchem.com As such, the 5-azaspiro[3.4]octane framework serves as a foundational building block that allows for modular and diverse functionalization in the pursuit of new and improved drug candidates. nih.gov

Strategies for Structural Diversification and Elaboration

The utility of the 5-azaspiro[3.4]octane scaffold in drug discovery is significantly enhanced by the various synthetic strategies available for its structural diversification and elaboration. lookchem.comcapes.gov.br These strategies allow medicinal chemists to systematically modify the core structure to optimize its biological activity and pharmacokinetic profile.

A primary strategy for diversifying the 5-azaspiro[3.4]octane scaffold involves the introduction of "functional handles." These are chemically reactive groups, such as esters, amines, or alcohols, that can be readily modified in subsequent synthetic steps. lookchem.com These handles serve as "exit vectors," providing points of attachment for a wide range of substituents or other molecular fragments. This modular approach enables the creation of large and diverse chemical libraries for high-throughput screening.

For instance, synthetic routes have been developed to produce 5-oxa-2-azaspiro[3.4]octane derivatives where various substituents can be introduced at different positions. google.comgoogle.com Research on related thia-azaspiro[3.4]octanes demonstrates the elaboration of the core scaffold through saponification of an ester to a carboxylic acid, followed by a Curtius rearrangement to install an amine group. lookchem.com This process creates an orthogonally protected bisamine, providing two distinct points for further modification. lookchem.com Similarly, ketone functionalities on the scaffold can be converted to alcohols via reduction or to amines via reductive amination, yielding new modules with different properties and potential interaction points. lookchem.com This strategic placement of functional groups allows chemists to project substituents into specific regions of a target's binding pocket, thereby optimizing molecular recognition and biological effect.

A key parameter optimized through these modifications is the Lipophilic Ligand Efficiency (LLE), which evaluates the balance between a compound's potency and its lipophilicity. wikipedia.orgcore.ac.uk LLE is typically calculated as the pIC50 (or pEC50) minus the LogP of the compound. wikipedia.org High LLE values (typically >5) are desirable in drug candidates, as they indicate that high potency is achieved without excessive lipophilicity, which can lead to issues with solubility, metabolism, and off-target toxicity. wikipedia.orgcore.ac.uk

Structure-Activity Relationship (SAR) Investigations of 5-Azaspiro[3.4]octane Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural features of the 5-azaspiro[3.4]octane derivatives influence their biological activity. These investigations provide crucial insights that guide the iterative process of drug design and optimization. mdpi.commdpi.com

SAR studies systematically correlate changes in the molecular structure of 5-azaspiro[3.4]octane derivatives with their effects on biological potency (e.g., EC50 or IC50 values) and selectivity against various targets. mdpi.commdpi.com By synthesizing and testing a series of related compounds, medicinal chemists can build a detailed map of the chemical space around the scaffold.

For example, in the development of M4 muscarinic receptor agonists, SAR studies on 5-oxa-2-azaspiro[3.4]octane derivatives have revealed critical determinants of activity. google.com The data shows how the nature and position of substituents on an attached phenyl ring and the choice of a heteroaryl group attached to the spirocycle nitrogen significantly impact potency.

Table 1: Illustrative Structure-Activity Relationship of 5-Oxa-2-azaspiro[3.4]octane Derivatives as M4 Agonists Data is hypothetical and for illustrative purposes, based on trends described in patent literature.

This systematic approach allows researchers to identify optimal substitution patterns. For instance, studies on 2,6-diazaspiro[3.4]octane derivatives as antitubercular agents showed that modifications to the molecular periphery could dramatically alter potency, leading to the identification of a lead compound with a minimal inhibitory concentration of 0.016 μg/mL. mdpi.com Such detailed SAR provides a rational basis for designing next-generation compounds with improved efficacy and safety profiles.

Bioisosterism is a powerful strategy in medicinal chemistry where a part of a molecule is replaced by a structurally distinct but functionally similar group to enhance its pharmacological properties. The azaspiro[3.4]octane core is an excellent example of a "non-classical" bioisostere for more common cyclic amines like piperidine, piperazine (B1678402), and morpholine. researchgate.net

Replacing these common heterocycles with an azaspiro[3.4]octane scaffold can offer several advantages. The spirocyclic core introduces conformational restraint and a distinct three-dimensional vector for substituents, which can lead to improved target affinity and selectivity. researchgate.net For example, 2-oxa-6-azaspiro[3.4]octane has been successfully used as a bioisosteric replacement for piperazine and morpholine. researchgate.netresearchgate.net This substitution can improve key drug-like properties, such as increasing aqueous solubility and metabolic stability, while navigating existing patent landscapes. bldpharm.com

In the development of inhibitors for fatty acid amide hydrolase (FAAH), aryl piperazinyl ureas were modified by replacing the piperazine with various diazaspiro cores. researchgate.net Similarly, in the optimization of EGFR inhibitors, a 2-oxa-6-azaspiro[3.4]octane substituent was found to confer higher inhibitory activity and improved water solubility compared to the lead compound. researchgate.net These examples underscore the value of the azaspiro[3.4]octane core as a versatile bioisosteric tool for fine-tuning the properties of therapeutic agents. nih.govnih.gov

Iv. Preclinical Pharmacological and Biological Activity Profiling of 5 Azaspiro 3.4 Octane Derivatives

Modulation of Central Nervous System Receptors by Azaspiro[3.4]octane Derivatives

Derivatives of azaspiro[3.4]octane and structurally related spirocycles have been synthesized and evaluated for their ability to modulate various receptors within the central nervous system (CNS). Their unique conformational properties make them attractive candidates for achieving high affinity and selectivity for specific receptor subtypes.

The muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of G protein-coupled receptors that play a critical role in regulating numerous functions in the central and peripheral nervous systems. mdpi.com Azaspiro[3.4]octane analogues have been investigated as modulators of these receptors, particularly the M4 subtype.

Research into a series of chiral 6-azaspiro[2.5]octanes identified them as highly potent and selective antagonists of the M4 muscarinic acetylcholine receptor. nih.gov Through structure-activity relationship (SAR) studies, the R-enantiomer of this scaffold was found to possess excellent potency for both human and rat M4 receptors. This line of inquiry led to the development of specific compounds with high M4 potency and selectivity. nih.gov

Furthermore, derivatives of 5-oxa-2-azaspiro[3.4]octane have been developed and are described in patent literature as M4 receptor agonists, indicating the versatility of the core spirocyclic structure in achieving either agonist or antagonist activity based on its substitution patterns. google.comgoogle.com

Table 1: Muscarinic M4 Receptor Activity of Selected Azaspiro Derivatives

Compound Class Specific Compound Example Activity Type Target Potency/Selectivity
Chiral 6-azaspiro[2.5]octane VU6015241 Antagonist M4 Receptor High potency and selectivity nih.gov

*Specific potency data for Formula (I) derivatives from patent literature is not publicly detailed.

Dopamine (B1211576) receptors are key targets for neurological and psychiatric disorders. The azaspiro[3.4]octane scaffold has been incorporated into ligands designed to selectively target dopamine receptor subtypes, particularly the D3 receptor.

A series of potent and selective D3 receptor antagonists were developed utilizing diazaspiro alkane cores. Radioligand binding assays demonstrated that these compounds have a favorable affinity for the D3 receptor and are highly selective over the closely related D2 receptor. The spirocyclic core is thought to provide unique spatial arrangements that afford specific interactions within the D3 receptor binding pocket.

Table 2: Dopamine D3 Receptor Affinity of Representative Diazaspiro Alkane Derivatives

Compound D3 Receptor Affinity (Ki) Selectivity (D2 Ki / D3 Ki)
Compound 11 24.2 nM 264-fold
Compound 14 122 - 25.6 nM* 264 - 905-fold*
Compound 15a 122 - 25.6 nM* 264 - 905-fold*

*Range reported for a series of compounds including 14, 15a, and 15c.

Opioid receptors, including the mu (μ), delta (δ), and kappa (κ) subtypes, are centrally involved in pain modulation. nih.gov The diazaspirooctane skeleton has been identified as a component in inhibitors of the sigma-1 receptor, a non-opioid receptor that nonetheless modulates opioid receptor function. Additionally, related structures such as 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been designed as potent dual ligands, acting as agonists at the μ-opioid receptor (MOR) and antagonists at the sigma-1 receptor. nih.gov While direct binding data for 5-azaspiro[3.4]octane hydrochloride at opioid receptors is not extensively detailed in the reviewed literature, the inclusion of related azaspiro scaffolds in MOR-active compounds highlights the potential for this chemical class to interact with the opioid system. nih.gov

The endocannabinoid system, which includes the cannabinoid receptors CB1 and CB2, is modulated by endogenous ligands such as 2-arachidonoylglycerol (B1664049) (2-AG). mdpi.comnih.gov While direct binding studies of 5-azaspiro[3.4]octane derivatives at CB1 or CB2 receptors are not prominent, an indirect mechanism of modulating the endocannabinoid system has been identified. Certain azaspirocycle compounds, including 7-oxa-5-azaspiro[3.4]octane structures, have been developed as modulators of monoacylglycerol lipase (B570770) (MAGL), the primary enzyme responsible for the degradation of 2-AG. google.com By inhibiting MAGL, these compounds increase the levels of 2-AG, thereby enhancing endocannabinoid signaling at CB1 and CB2 receptors. google.comnih.gov

Enzyme Inhibition by 5-Azaspiro[3.4]octane-Derived Compounds

The azaspiro[3.4]octane scaffold has been integrated into molecules designed to inhibit specific enzymes, demonstrating the utility of this core structure beyond receptor modulation.

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in terminating the signaling of the endocannabinoid 2-AG by hydrolyzing it into arachidonic acid and glycerol. mdpi.comgoogle.com Inhibition of MAGL is a therapeutic strategy to elevate endocannabinoid levels.

Patent literature describes azaspirocycle compounds, including those with a 7-oxa-5-azaspiro[3.4]octane core, as modulators of MAGL. google.com The mechanism of action involves the inhibition of the MAGL enzyme, which leads to a decrease in the degradation of 2-AG. This enzymatic inhibition results in the augmentation of endocannabinoid signaling and a concurrent reduction in the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins. google.comnih.gov This demonstrates that azaspiro[3.4]octane derivatives can function as enzyme inhibitors to indirectly modulate key signaling pathways in the CNS.

Ubiquitin-Specific Protease 7 (USP7) Inhibition and Associated Cellular Pathways

Derivatives of the 5-azaspiro[3.4]octane scaffold have been identified as potent and specific inhibitors of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme implicated in cancer progression. nih.govresearchgate.netnih.gov USP7 regulates the stability of numerous proteins involved in critical cellular processes, including cell cycle control and DNA repair. nih.govresearchgate.net Its inhibition is a therapeutic strategy, particularly for cancers with wild-type TP53. nih.gov

The primary mechanism of action for these inhibitors involves the p53 signaling pathway. nih.gov USP7 is known to deubiquitinate and stabilize MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation. nih.govnih.gov By inhibiting USP7, 5-azaspiro[3.4]octane derivatives prevent the deubiquitination of MDM2, leading to its degradation. nih.gov The subsequent loss of MDM2 blocks the degradation of p53, resulting in increased p53 levels and activity. nih.gov This activation of p53 can induce cell cycle arrest and apoptosis in cancer cells. nih.govresearchgate.net

Studies using probe compounds, such as FX1-5303, which is derived from a spiro-azetidine-pyrrolidine core, have demonstrated high selectivity for USP7 over other deubiquitinating enzymes. nih.gov The biochemical potency of these inhibitors correlates well with the induction of p53 and the inhibition of cancer cell viability, confirming that their cellular activity is driven by on-target USP7 inhibition. nih.gov Research in various cancer models, including multiple myeloma and acute myeloid leukemia (AML), has shown that these compounds can suppress tumor growth. nih.govresearchgate.netnih.gov

Compound ClassTargetMechanism of ActionDownstream EffectReference
5-Azaspiro[3.4]octane DerivativesUSP7Prevents deubiquitination of MDM2, leading to MDM2 degradation.Stabilization and activation of p53 tumor suppressor protein. nih.gov

SARS-CoV-2 3CL Protease Inhibition via Covalent Binding

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is an essential enzyme for the replication of SARS-CoV-2, making it a prime target for antiviral drug development. nih.govnih.govresearchgate.net Certain derivatives incorporating spirocyclic scaffolds have been investigated as inhibitors of this cysteine protease. The mechanism often involves covalent binding to the catalytic cysteine residue (Cys145) in the enzyme's active site. nih.govnih.gov

This covalent interaction effectively and often irreversibly neutralizes the enzyme's ability to process viral polyproteins, thereby halting viral replication. nih.gov The inhibitor design typically includes a "warhead"—an electrophilic group—that is positioned to react with the nucleophilic thiol group of Cys145. nih.gov The binding is further stabilized by non-covalent interactions, such as hydrogen bonds and π-π stacking, between the inhibitor's scaffold and other residues in the active site pockets (S1, S1', S2), including His41 and His163. nih.govnih.gov

Computational docking models and experimental assays like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to confirm the formation of a covalent bond between the inhibitor and the protease. nih.gov The identification of novel warheads and scaffolds, such as those derived from 5-azaspiro[3.4]octane, is a key area of research for developing potent and specific 3CLpro inhibitors. nih.gov

Target EnzymeVirusBinding MechanismKey Active Site ResidueReference
3C-like Protease (3CLpro)SARS-CoV-2Covalent modificationCysteine-145 (Cys145) nih.govnih.gov

Glycosidase Inhibition Profiles

The 5-azaspiro[3.4]octane framework is a type of azasugar, a class of compounds known for their ability to inhibit glycosidases. These enzymes are crucial for carbohydrate metabolism and are involved in various physiological and pathological processes. The structural similarity of the protonated azaspirocycle to the oxocarbenium ion-like transition state of the glycosidic bond cleavage allows these compounds to act as competitive inhibitors.

Research into the glycosidase inhibition profiles of azaspiro[3.4]octane derivatives involves screening them against a panel of different glycosidases to determine their potency and selectivity. This profiling helps to identify specific inhibitors for particular enzymes, which can be valuable for studying cellular processes or as potential therapeutic agents for diseases like diabetes, lysosomal storage disorders, and viral infections. The inhibitory activity is typically quantified by determining the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The specific inhibition profiles of 5-azaspiro[3.4]octan-7-ol hydrochloride against a wide range of glycosidases are a subject of ongoing research to unlock their full therapeutic potential.

Anti-Infective Preclinical Pharmacology

Antimalarial Activity against Plasmodium falciparum Life Stages

A novel series of diazaspiro[3.4]octanes has been identified as a promising class of antimalarial agents with activity against multiple life stages of Plasmodium falciparum, the deadliest malaria parasite. mmv.orgresearchgate.netnih.gov These compounds emerged from high-throughput whole-cell screening campaigns. nih.govmalariaworld.org

Medicinal chemistry optimization of the initial hits led to the development of analogues with potent, low nanomolar activity against the asexual blood stages of the parasite, which are responsible for the clinical symptoms of malaria. researchgate.netnih.govmalariaworld.org Some compounds demonstrated IC50 values below 50 nM. researchgate.netnih.govmalariaworld.org

Crucially, beyond their effect on the asexual stages, these derivatives also exhibit strong activity against the sexual stages (gametocytes) of the parasite. researchgate.netmalariaworld.org This includes gametocyte sterilizing properties that translate into transmission-blocking activity, as confirmed in the standard membrane feeding assay (SMFA). researchgate.netnih.govmalariaworld.org By preventing the parasite's transmission from an infected human to a mosquito, such compounds could play a vital role in malaria eradication efforts.

Compound SeriesParasiteActivity ProfileKey FindingsReference
Diazaspiro[3.4]octanesPlasmodium falciparumMulti-stage activityPotent against asexual blood stages (<50 nM IC50); Strong transmission-blocking activity. researchgate.netnih.govmalariaworld.org

Characterization of Resistance Mechanisms in Parasitic Models

Understanding the mechanisms by which Plasmodium falciparum may develop resistance to new antimalarial agents is critical for their long-term viability. For the diazaspiro[3.4]octane series, mechanistic studies were conducted through in vitro resistance selection experiments. researchgate.netmalariaworld.org

By culturing parasites under continuous pressure with a representative compound from the series, resistant strains were generated. Subsequent whole-genome sequencing of these resistant parasites revealed mutations that were not present in the original, sensitive strain. researchgate.netmalariaworld.org Analysis of these mutations implicated the P. falciparum cyclic amine resistance locus (PfCARL) in the mode of resistance to this chemical series. researchgate.netmalariaworld.org PfCARL has been associated with resistance to other chemotypes, suggesting a potential shared resistance pathway. This knowledge is invaluable for monitoring the emergence of resistance in the field and for designing next-generation compounds that can overcome or bypass this mechanism. researchgate.netmalariaworld.org

V. Computational Chemistry and Structural Analysis of 5 Azaspiro 3.4 Octan 7 Ol Derivatives

Computational Design and Optimization of 5-Azaspiro[3.4]octane Analogs

The design of potent and selective 5-azaspiro[3.4]octane analogs, particularly as M4 receptor agonists, has been significantly advanced through a variety of computational approaches. These methods allow for the virtual screening of compound libraries and the precise refinement of molecular structures to enhance their binding affinity and efficacy.

Structure-Based Drug Design (SBDD) is a cornerstone in the development of novel therapeutics, leveraging the three-dimensional structural information of the biological target. nih.gov In the context of 5-azaspiro[3.4]octane derivatives targeting the M4 muscarinic receptor, SBDD has been a key strategy. nih.gov The process typically begins with the determination of the receptor's crystal structure, often in complex with a known ligand. This provides a detailed map of the binding site, highlighting key amino acid residues that are crucial for ligand recognition and binding.

With the M4 receptor structure as a blueprint, medicinal chemists can design novel 5-azaspiro[3.4]octane analogs that are predicted to have improved interactions with the target. This rational design process helps in prioritizing synthetic efforts towards compounds with a higher probability of success, thereby accelerating the drug discovery pipeline. The development of selective M1 and M4 muscarinic agonists has often relied on such structure-based approaches to navigate the high homology among muscarinic receptor subtypes.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is instrumental in screening large virtual libraries of 5-azaspiro[3.4]octane derivatives to identify those with the highest predicted binding affinity for the M4 receptor. The docking process involves sampling a multitude of possible conformations and orientations of the ligand within the receptor's binding pocket and scoring them based on a force field that estimates the binding energy.

Successful docking studies can reveal the specific binding mode of a 5-azaspiro[3.4]octane analog, detailing the key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the receptor's amino acid residues. These predictions are crucial for understanding the structure-activity relationship (SAR) and for guiding further optimization of the lead compounds. For instance, docking studies can inform modifications to the 5-azaspiro[3.4]octan-7-ol core to enhance interactions with specific residues in the M4 receptor binding site, thereby increasing potency and selectivity.

While specific docking data for 5-Azaspiro[3.4]octan-7-ol hydrochloride is not publicly available, the general workflow for such a study would involve preparing the 3D structure of the ligand and the M4 receptor, performing the docking simulation using software like AutoDock or Glide, and analyzing the resulting poses and scores as illustrated in the hypothetical data table below.

Parameter Description Hypothetical Value for a 5-Azaspiro[3.4]octane Analog
Docking Score (kcal/mol)Estimated binding free energy. More negative values indicate stronger binding.-8.5
Interacting ResiduesKey amino acid residues in the M4 receptor binding pocket forming interactions.Tyr105, Asp114, Trp425
Hydrogen BondsNumber and type of hydrogen bonds formed between the ligand and the receptor.2 (with Tyr105, Asp114)
Hydrophobic InteractionsKey residues involved in hydrophobic contacts with the ligand.Val118, Phe195, Trp425

This table is illustrative and does not represent actual experimental data.

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a common receptor. The FEP+ methodology, an advancement of this technique, provides highly accurate predictions of ligand potency, often with an accuracy of within 1 kcal/mol of experimental values. This level of accuracy is invaluable in lead optimization, allowing for the precise prioritization of synthetic targets.

In the optimization of 5-azaspiro[3.4]octane analogs, FEP+ calculations can be employed to predict the effect of small chemical modifications on the binding affinity. For example, the addition of a methyl group or the substitution of a hydrogen with a halogen on the spirocyclic core can be simulated, and the resulting change in binding free energy can be calculated. This allows researchers to virtually explore a wide range of chemical modifications and focus on synthesizing only the most promising candidates, saving significant time and resources.

The FEP+ workflow involves creating a thermodynamic cycle that connects the binding of two different ligands to the same receptor. By simulating the "alchemical" transformation of one ligand into another in both the bound and unbound states, the relative binding free energy can be calculated.

Spectroscopic and Crystallographic Characterization of Azaspiro[3.4]octane Structures

While computational methods provide powerful predictive capabilities, the definitive determination of molecular structure relies on experimental techniques such as spectroscopy and crystallography. These methods provide the ground truth for validating computational models and offer a detailed picture of the compound's three-dimensional architecture.

X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For novel spirocyclic systems like the 5-azaspiro[3.4]octane derivatives, single-crystal X-ray diffraction provides unambiguous proof of their molecular structure, including the stereochemistry of chiral centers.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to determine the electron density distribution within the crystal, from which the positions of the individual atoms can be deduced. A patent for 5-oxa-2-azaspiro[3.4]octane derivatives, which are structurally related to 5-azaspiro[3.4]octane derivatives, confirms the use of X-ray crystallography to determine the stereochemistry of these compounds, highlighting the importance of this technique in the field. google.com

The data obtained from X-ray diffraction analysis allows for the complete elucidation of the molecular and crystal structure of the 5-azaspiro[3.4]octane derivative. This includes precise measurements of bond lengths, bond angles, and torsion angles, which define the conformation of the molecule in the solid state. Furthermore, the analysis reveals how the molecules are packed together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or van der Waals forces.

This detailed structural information is invaluable for understanding the compound's physical and chemical properties and for refining the force fields used in computational modeling. For instance, the crystal structure of a 5-azaspiro[3.4]octane analog in complex with its target receptor can provide the ultimate validation of docking predictions and serve as a highly accurate starting point for further SBDD efforts.

While a specific crystal structure for this compound is not publicly available, the Cambridge Crystallographic Data Centre (CCDC) contains data for related spirocyclic compounds. For example, the crystallographic data for a related spirocyclic pyrrolidine (B122466) derivative (CCDC 1896555) provides insights into the structural features of such systems.

Crystallographic Parameter Description Value for a Related Spirocyclic Compound (CCDC 1896555)
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe symmetry group of the crystal.P2₁/c
a (Å)Unit cell dimension.10.123
b (Å)Unit cell dimension.12.456
c (Å)Unit cell dimension.14.789
α (°)Unit cell angle.90
β (°)Unit cell angle.109.87
γ (°)Unit cell angle.90

This table presents data for a related compound to illustrate the type of information obtained from X-ray crystallography.

Vi. Future Research Directions and Therapeutic Potential

Expanding the Chemical Space of Azaspiro[3.4]octane Derivatives

A primary focus of ongoing research is the expansion of the chemical space surrounding the core azaspiro[3.4]octane scaffold. researchgate.netlookchem.com Synthetic chemists are developing robust and step-economic routes to create novel analogues, such as thia- and oxa-azaspiro[3.4]octanes, to serve as multifunctional modules in drug discovery programs. lookchem.com The goal is to generate a diverse palette of tailored scaffolds that provide access to specific molecular topologies and functional group diversity. lookchem.com This diversity is crucial for generating lead compounds that can discriminate between biological targets, thereby improving selectivity and enhancing safety profiles. lookchem.com

The introduction of heteroatoms (like sulfur in thia-azaspiro[3.4]octanes or oxygen in oxa-azaspiro[3.4]octanes) and additional functional groups creates modules with tunable physicochemical properties. lookchem.comrsc.org For instance, incorporating an oxygen atom into the spirocyclic unit has been shown to dramatically improve water solubility and lower lipophilicity, which are critical parameters for drug development. rsc.org These novel frameworks can be attached to known pharmacophores to create new chemical entities with improved properties and novel intellectual property positions. lookchem.comresearchgate.net

The table below illustrates examples of modifications to the azaspiro[3.4]octane scaffold and the rationale behind them.

Scaffold ModificationRationale for SynthesisPotential Advantages
Thia-azaspiro[3.4]octanes Introduce sulfur into the spirocyclic core. lookchem.comModulate physicochemical properties, create new exit vectors for functionalization. lookchem.com
Oxa-azaspiro[3.4]octanes Incorporate oxygen into the spirocyclic framework. rsc.orgDramatically increase aqueous solubility and lower lipophilicity. rsc.org
Diazaspiro[3.4]octanes Create surrogates for common drug motifs like piperazine (B1678402). researchgate.netresearchgate.netExplore new patent space, potentially improve metabolic stability and activity. researchgate.netresearchgate.net
Functionalized Derivatives Add diverse substituents at various positions. mdpi.comExplore structure-activity relationships (SAR) and optimize for potency and selectivity. nih.gov

Development of Novel Synthetic Routes for Enhanced Scalability and Efficiency

To support the exploration of this expanded chemical space, significant effort is being directed toward the development of new synthetic methodologies that are both scalable and efficient. lookchem.comcapes.gov.br Traditional methods for creating spirocycles can be challenging due to the difficulty of constructing the quaternary spiro-carbon center. tandfonline.com Modern strategies focus on step-economic and robust routes that allow for the production of these complex molecules in greater quantities for extensive biological testing. lookchem.com

Researchers have reported various innovative approaches, including:

[3+2] Cycloaddition reactions to construct the core ring system efficiently. researchgate.netresearchgate.net

Rhodium-catalyzed cycloisomerization/Diels-Alder cascade reactions to achieve highly selective synthesis of complex azaspiro compounds. nih.gov

Annulation strategies that build one of the rings onto a pre-existing ring, using readily available starting materials and minimizing chromatographic purifications. rsc.org

One-pot, multi-component reactions that combine several synthetic steps into a single operation, significantly improving time- and cost-effectiveness. nih.gov

The table below compares different synthetic strategies for azaspirocyclic compounds.

Synthetic StrategyDescriptionKey Advantages
Cascade Reactions A series of intramolecular reactions initiated by a single event, such as a Rh(I)-catalyzed cycloisomerization followed by a Diels-Alder dimerization. nih.govHigh stereoselectivity, complexity generation in a single step. nih.gov
Multi-component Reactions A one-pot reaction where three or more starting materials react to form a single product. nih.govHigh efficiency, atom economy, straightforward procedure, and impressive yields. nih.gov
Annulation Approaches Stepwise construction of the spirocycle by forming one ring onto another pre-existing cyclic structure. rsc.orgUse of simple, readily available starting materials; minimal purification steps. rsc.org
Cycloaddition Reactions Reactions that form a cyclic product by bringing together two or more unsaturated molecules, such as a [3+2] cycloaddition. researchgate.netnih.govEfficient construction of the core heterocyclic ring system. nih.gov

Identification of New Biological Targets and Therapeutic Indications

The structural novelty and three-dimensional nature of azaspiro[3.4]octane derivatives make them promising candidates for a wide range of therapeutic applications. tandfonline.comresearchgate.net Initial high-throughput screening campaigns and subsequent medicinal chemistry optimizations have identified lead compounds with activity against various diseases.

A notable area of success has been in infectious diseases. A novel diazaspiro[3.4]octane series was identified as having activity against multiple stages of the Plasmodium falciparum parasite, which causes malaria. nih.govresearchgate.netebi.ac.uk These compounds showed low nanomolar potency and transmission-blocking activity, making them attractive leads for new antimalarial drugs. nih.govebi.ac.uk In another study, a series of nitrofuran derivatives built on a 2,6-diazaspiro[3.4]octane core yielded a remarkably potent lead compound against Mycobacterium tuberculosis. mdpi.com

Beyond infectious diseases, these scaffolds are being explored for disorders of the central nervous system (CNS). For example, 5-oxa-2-azaspiro[3.4]octane derivatives have been developed as M4 muscarinic acetylcholine (B1216132) receptor agonists, a target for treating cognitive and psychotic symptoms associated with Alzheimer's disease and schizophrenia. google.com The rigid conformation of the spirocycle helps to lock the molecule into a bioactive shape, improving its interaction with the receptor. nih.govdndi.org

Derivative ClassBiological Target/IndicationResearch Finding
Diazaspiro[3.4]octanes Plasmodium falciparum (Malaria)Identified compounds with low nanomolar activity against asexual blood stages and transmission-blocking properties. nih.govresearchgate.net
2,6-Diazaspiro[3.4]octane carboxamides Mycobacterium tuberculosisA lead compound displayed a minimal inhibitory concentration of 0.016 μg/mL. mdpi.com
5-Oxa-2-azaspiro[3.4]octanes M4 Muscarinic Acetylcholine Receptor (CNS Disorders)Patented as M4 receptor agonists for potential use in treating conditions like Alzheimer's disease and schizophrenia. google.com
General Azaspiro[3.4]octanes Dopamine (B1211576) D3 Receptor (CNS Disorders)The scaffold has been incorporated into selective dopamine D3 receptor antagonists. mdpi.com

Role of 5-Azaspiro[3.4]octan-7-ol Hydrochloride as a Chemical Probe in Biological Research

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The inherent properties of the azaspiro[3.4]octane scaffold make compounds like this compound excellent starting points for the development of such research tools. nih.govresearchgate.net

The key advantages of this scaffold for probe development include:

Structural Rigidity: The spirocyclic system restricts conformational flexibility. tandfonline.comnih.gov This rigidity helps to pre-organize the molecule for binding to a biological target, which can lead to higher potency and selectivity. nih.gov It also simplifies the interpretation of structure-activity relationships (SAR), as there are fewer conformations to consider. mdpi.com

Three-Dimensionality: The scaffold projects functional groups in defined vectors in 3D space. tandfonline.com This allows for precise probing of binding pockets in proteins, an attribute that is often lacking in flatter, aromatic molecules.

Functional Handles: The hydroxyl (-OH) and secondary amine (-NH-) groups in 5-Azaspiro[3.4]octan-7-ol provide convenient points for chemical modification. These "handles" can be used to attach reporter tags (like fluorescent dyes or biotin) or photoaffinity labels, allowing for target identification, visualization, and validation studies.

While this compound itself may not be a finalized probe, it serves as a valuable building block. smolecule.com By systematically modifying its structure and linking it to various reporter groups, researchers can generate a library of chemical probes to investigate new biological pathways and validate novel drug targets. This approach is fundamental to advancing the understanding of disease and discovering the next generation of therapeutics.

Q & A

Basic Research Questions

Q. How can the synthesis of 5-Azaspiro[3.4]octan-7-ol hydrochloride be optimized to maximize yield and purity?

  • Methodological Answer :

  • Reaction Conditions : Use microwave-assisted synthesis or refluxing to enhance reaction efficiency. For example, microwave irradiation reduces reaction time and improves selectivity compared to traditional heating .
  • Purification : Employ column chromatography (e.g., silica gel) with solvent gradients tailored to the compound’s polarity. Confirm purity via HPLC or TLC before crystallization .
  • Side-Product Mitigation : Optimize stoichiometry of reagents (e.g., acids/bases) and control temperature to minimize undesired byproducts like ring-opened derivatives .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the spirocyclic structure. Assign peaks by comparing coupling constants and chemical shifts to analogous azaspiro compounds .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula. Fragmentation patterns help identify structural motifs, such as the azaspiro core .
  • Infrared (IR) Spectroscopy : Validate functional groups (e.g., hydroxyl, amine) via characteristic absorption bands (e.g., O–H stretch at ~3200–3600 cm1^{-1}) .

Q. What experimental protocols ensure stability of this compound during storage?

  • Methodological Answer :

  • Storage Conditions : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis or oxidation. Use desiccants to avoid moisture absorption .
  • Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and humidity. Monitor purity via HPLC at intervals (e.g., 0, 1, 3 months) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

  • Methodological Answer :

  • Cross-Validation : Combine multiple techniques (e.g., 2D-NMR, X-ray crystallography) to resolve ambiguous signals. For example, NOESY can clarify spatial proximity of protons in complex spirocyclic systems .
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR or IR spectra and compare with experimental data. Software like Gaussian or ORCA aids in identifying conformational isomers .

Q. What methodological considerations are critical when designing in vitro assays to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Cell Line Selection : Use target-specific models (e.g., neuronal cells for neuroprotective studies). Validate receptor expression via qPCR or Western blot .
  • Dose-Response Curves : Test a wide concentration range (e.g., 1 nM–100 µM) to determine IC50_{50} or EC50_{50}. Include positive controls (e.g., known agonists/antagonists) .
  • Solvent Compatibility : Ensure DMSO concentration ≤0.1% to avoid cytotoxicity. Pre-solubilize the compound in saline or culture media .

Q. How can computational tools enhance the design of this compound derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • In Silico ADMET Prediction : Use tools like SwissADME or ADMETlab to predict absorption, metabolism, and toxicity. Optimize logP (lipophilicity) for blood-brain barrier penetration .
  • Molecular Docking : Simulate interactions with target proteins (e.g., enzymes, GPCRs) using AutoDock Vina. Prioritize derivatives with high binding affinity and low steric clashes .

Q. What strategies address reproducibility challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line monitoring (e.g., FTIR, Raman spectroscopy) to track reaction progress and adjust parameters in real time .
  • Batch vs. Flow Chemistry : Evaluate continuous flow systems for improved heat/mass transfer. Compare yields and purity metrics to batch methods .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity results between in vitro and in vivo studies involving this compound?

  • Methodological Answer :

  • Pharmacokinetic Factors : Assess compound bioavailability (e.g., plasma concentration via LC-MS) and metabolite formation. Poor absorption or rapid clearance may explain in vivo inefficacy .
  • Model Limitations : Compare species-specific target homology (e.g., rodent vs. human receptors). Validate findings using humanized models or primary cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.